molecular formula C12H11FN2O B6329831 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% CAS No. 1248655-09-5

5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%

Cat. No. B6329831
CAS RN: 1248655-09-5
M. Wt: 218.23 g/mol
InChI Key: ADNMPFTXFORWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% (5-FMPPA) is a synthetic organic compound used in a variety of scientific research applications. It has a molecular formula of C8H8FN2O and a molecular weight of 163.16 g/mol. 5-FMPPA is a versatile reagent that can be used in a range of organic synthesis reactions, as well as in biological experiments.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has a variety of applications in scientific research. It has been used as a starting material for the synthesis of a range of pharmaceuticals, including 5-Fluoro-3-methylpyridin-2-amine, which is used in the treatment of depression. 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridazinones and pyridinones. It has also been used in the synthesis of a range of fluorescent dyes and various other organic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase is thought to be responsible for the antidepressant effects of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it is believed to have antidepressant and anxiolytic effects, as well as a potential to improve cognitive function. It is also believed to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% in lab experiments is its high yield and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.

Future Directions

The future of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% research is promising. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to explore the potential therapeutic applications of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%, such as its use as an antidepressant or anxiolytic. Finally, further research is needed to explore the potential of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% as an anti-inflammatory and anti-cancer agent.

Synthesis Methods

5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% can be synthesized using a variety of methods. One of the most common methods for synthesizing 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is by reacting 2-fluoro-4-methoxyphenylacetic acid with pyridine in the presence of a base. The reaction is typically performed in a solvent such as dimethylformamide (DMF) and is carried out at a temperature of around 70°C. This reaction yields a high yield of 5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%, usually around 95%.

properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-9-3-4-10(11(13)6-9)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNMPFTXFORWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxyphenyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.